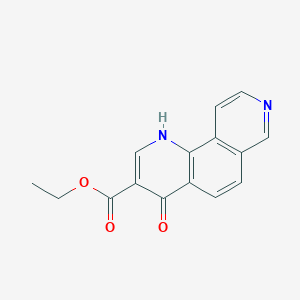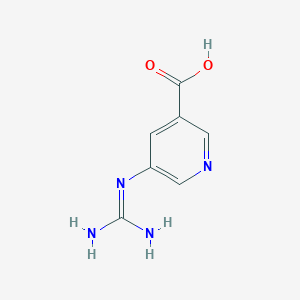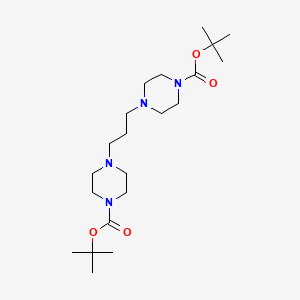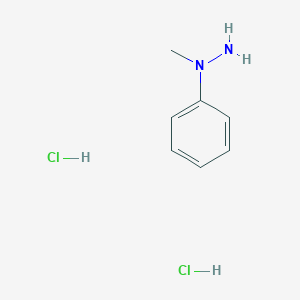
1-Methyl-1-phenylhydrazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1-phenylhydrazine dihydrochloride is a chemical compound with the molecular formula C₇H₁₂Cl₂N₂ and a molecular weight of 195.09 g/mol It is commonly used in research and development, particularly in the fields of chemistry and pharmaceuticals
Métodos De Preparación
The synthesis of 1-Methyl-1-phenylhydrazine dihydrochloride typically involves the reaction of 1-Methyl-1-phenylhydrazine with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the final product . Industrial production methods may vary, but they generally follow similar principles, with an emphasis on scalability and cost-effectiveness.
Análisis De Reacciones Químicas
1-Methyl-1-phenylhydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It participates in substitution reactions, where the phenyl or methyl groups can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methyl-1-phenylhydrazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the manufacture of dyes, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-Methyl-1-phenylhydrazine dihydrochloride involves its interaction with various molecular targets. It can act as a nucleophile, participating in reactions that form covalent bonds with electrophilic centers. This property makes it useful in the synthesis of complex organic molecules. The specific pathways and targets involved depend on the context of its use in research or industrial applications .
Comparación Con Compuestos Similares
1-Methyl-1-phenylhydrazine dihydrochloride can be compared to other hydrazine derivatives, such as:
1-Methyl-1-phenylhydrazine: Similar in structure but lacks the dihydrochloride component.
N-Methyl-N-phenylhydrazine: Another related compound with slight variations in its chemical structure.
α-Methyl-α-phenylhydrazine: A structural isomer with different reactivity and applications.
The uniqueness of this compound lies in its specific chemical properties and the versatility it offers in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C7H12Cl2N2 |
|---|---|
Peso molecular |
195.09 g/mol |
Nombre IUPAC |
1-methyl-1-phenylhydrazine;dihydrochloride |
InChI |
InChI=1S/C7H10N2.2ClH/c1-9(8)7-5-3-2-4-6-7;;/h2-6H,8H2,1H3;2*1H |
Clave InChI |
LSJIYCQYERVKSU-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


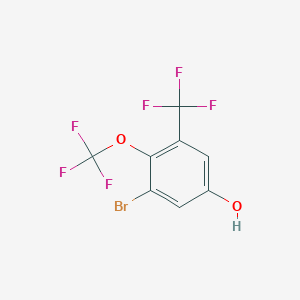

![2-Methyl-2,3-dihydro-6h-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylic acid hydrate](/img/structure/B12849501.png)

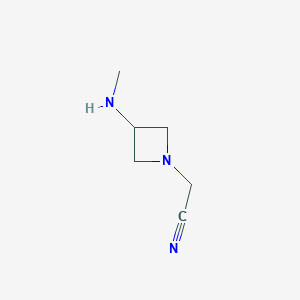
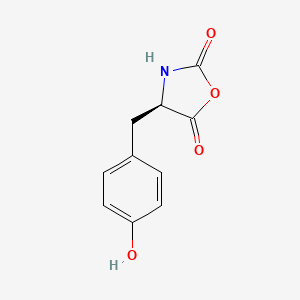
![N1-[(1-Methyl-1H-pyrrol-2-YL)carbonyl]-2-chloroethanehydrazonamide](/img/structure/B12849510.png)

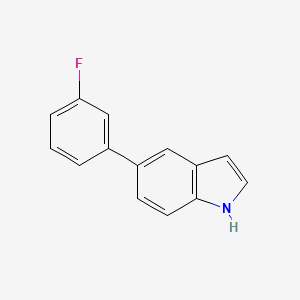
![1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-{[6-(trifluoromethyl)-3-pyridinyl]methyl}piperazine](/img/structure/B12849545.png)
